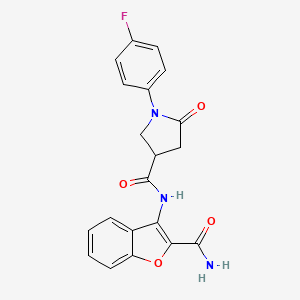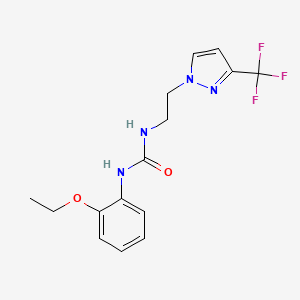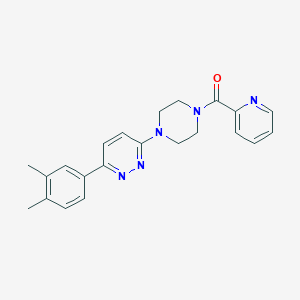
(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone, also known as Compound A, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Development and Target Identification
Macozinone, closely related to the chemical structure , has been under investigation for its potential in treating tuberculosis (TB). This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. Optimism surrounds its development towards efficient TB drug regimens, based on pilot clinical study results (Makarov & Mikušová, 2020).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, integral to the compound's structure, play a significant role in drug design due to their presence in numerous drugs across various therapeutic categories, including antipsychotic, antihistamine, and antidepressant medications. Research on piperazine compounds has been intense, reflecting their broad potential. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules, suggesting a flexible approach to drug discovery (Rathi et al., 2016).
Metabolism and Toxicity
Understanding the metabolism and potential toxicity of compounds structurally similar to (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is crucial for clinical and forensic implications. For example, arylpiperazine derivatives, including this compound, undergo extensive metabolism involving cytochrome P450 enzymes, leading to various metabolites. These metabolites are essential for understanding the compound's pharmacological and toxicological profile, as well as its dose-response variability (Caccia, 2007).
Synthesis and Biological Activity
The synthesis and biological activities of pyridopyridazine derivatives, which share a core structure with the chemical , have been extensively reviewed. These derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, analgesic, and diuretic properties. They are recognized as selective inhibitors for phosphodiesterases and possess potential as GABA-A receptor ligands. The diversity of biological activities underscores the importance of further research into compounds containing the pyridopyridazine scaffold (Wojcicka & Nowicka-Zuchowska, 2018).
Propriétés
IUPAC Name |
[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-6-7-18(15-17(16)2)19-8-9-21(25-24-19)26-11-13-27(14-12-26)22(28)20-5-3-4-10-23-20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOQTGWWGUUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

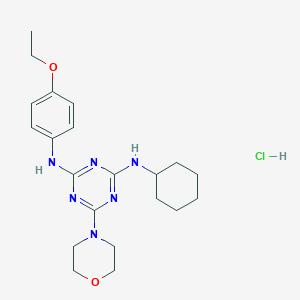
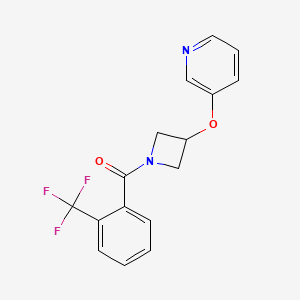

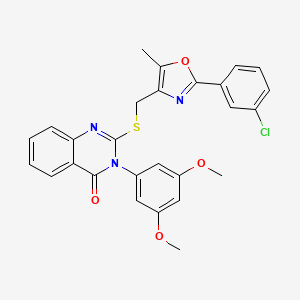
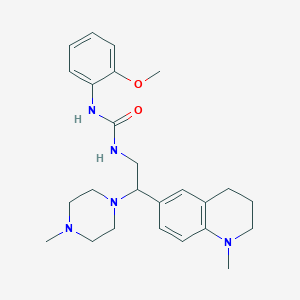
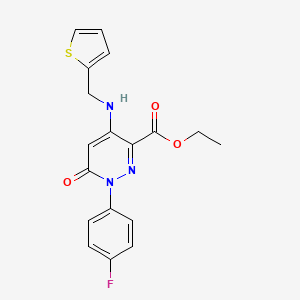
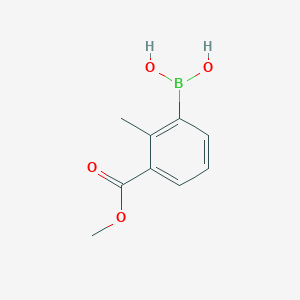
![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)
